4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine
Description
4-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine is a heterocyclic compound featuring a benzothiophene core substituted with chlorine (C-3) and fluorine (C-6), linked to a morpholine moiety via a carbonyl group. Benzothiophene derivatives are widely explored in drug discovery due to their ability to modulate enzyme activity and receptor interactions, particularly in kinase and G-protein-coupled receptor (GPCR) targets . The morpholine group is a common pharmacophore known to enhance solubility and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-9-2-1-8(15)7-10(9)19-12(11)13(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLYTBYJCUYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine typically involves the following steps:
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Formation of Benzothiophene Core: : The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions.
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Introduction of Substituents: : The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination and fluorination can be achieved using reagents such as thionyl chloride and elemental fluorine, respectively .
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Coupling with Morpholine: : The final step involves coupling the benzothiophene derivative with morpholine. This can be achieved through nucleophilic substitution reactions, where the carbonyl group of the benzothiophene derivative reacts with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzothiophene derivatives .
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Substitution: : The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiophene derivatives
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
The compound 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine is a derivative of benzothiophene that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C12H10ClFNO2S
- Molecular Weight : 273.73 g/mol
- CAS Number : 142329-22-4
Structure
The structure of the compound features a morpholine ring connected to a benzothiophene moiety, which is substituted with chlorine and fluorine atoms. The presence of these halogens often enhances biological activity.
Antimicrobial Activity
Research has indicated that benzothiophene derivatives possess significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
Case Study
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several benzothiophene derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the inhibition of specific oncogenic pathways.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Inhibition of PI3K/Akt pathway |
| A549 (Lung Cancer) | 18 | Cell cycle arrest at G1 phase |
Inhibition of Nucleoside Transporters
Recent patents have highlighted the potential use of this compound as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for cellular uptake of nucleosides. This inhibition can be beneficial in treating diseases such as cancer and viral infections.
Patent Insight
A patent filed discusses the use of various benzothiophene derivatives, including this compound, as selective ENT inhibitors. The findings suggest that these compounds can significantly reduce the uptake of nucleosides in cancer cells, leading to decreased proliferation .
Neuroprotective Effects
There is emerging evidence that benzothiophene derivatives may exhibit neuroprotective properties. Preliminary studies suggest that the compound can protect neuronal cells from oxidative stress-induced damage.
Research Findings
In vitro studies using neuronal cell cultures treated with oxidative agents showed that this compound reduced cell death by approximately 40%, indicating potential for development as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their biological activities, emphasizing the role of core scaffolds, substituents, and morpholine integration:
Key Observations:
Core Scaffold Influence: Benzothiophene vs. Benzothiazole: The benzothiophene core in the target compound differs from benzothiazole (Compound 1, ) by replacing a nitrogen atom with a sulfur atom. Pyrimidine vs. Benzothiophene: CID2992168 (pyrimidine core) demonstrates EP2 receptor potentiation, highlighting scaffold-dependent activity. Benzothiophenes are less explored in EP2 modulation but may offer unique selectivity profiles .
Substituent Effects :
- Halogen Positioning : In benzothiazole analogs (), bromine (C-4) and chlorine (C-6) substitutions are critical for PI3Kβ inhibition. For the target compound, 3-Cl and 6-F substituents may optimize steric and electronic interactions with target proteins.
- Morpholine vs. Piperidine : shows morpholine-containing pyrimidines (e.g., CID2992168) outperform piperidine analogs in EP2 potentiation, suggesting morpholine’s oxygen atom enhances hydrogen bonding or solubility .
Morpholine Role: In Compound 1 (), the morpholine group at the benzothiazole C-2 position improves kinase inhibition compared to non-morpholine derivatives. This aligns with the target compound’s design, where morpholine may similarly enhance target engagement .
Structure-Activity Relationship (SAR) Insights
Halogen Substitutions :
- In EP2 modulators (), para-fluorine on benzamide is critical for activity; meta or ortho shifts reduce potency. For the target compound, 6-F (meta to carbonyl) may balance electronic effects without steric hindrance .
- Chlorine at C-3 (benzothiophene) could mimic the 4-Cl/Br in benzothiazole analogs (), which are associated with improved hydrophobic interactions in kinase binding pockets .
Morpholine vs. Other Heterocycles :
- Piperidine-to-morpholine substitutions in pyrimidines () enhance EP2 activity by ~2-fold, underscoring morpholine’s superiority in certain contexts. This trend may extend to benzothiophene derivatives .
Biological Activity
The compound 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₁₂ClFNO₂S
- Molecular Weight: 305.76 g/mol
The presence of the benzothiophene moiety in this compound contributes to its unique chemical properties, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiophene structure exhibit significant anticancer properties. For instance:
- In vitro Studies: The compound showed growth inhibitory effects against several cancer cell lines with varying GI50 values. For example:
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings include:
- IC50 Values:
- AChE: IC50 = 0.81 nM
- BChE: IC50 = 30.2 nM
These results suggest a higher selectivity towards AChE over BChE, indicating potential applications in treating Alzheimer's disease .
Case Studies
- Study on Anticancer Properties : A study conducted on various benzothiophene derivatives found that the introduction of fluorine and chlorine substituents significantly enhanced the anticancer activity against multiple cell lines, including those resistant to conventional therapies .
- Neuroprotective Effects : Research investigating the neuroprotective effects of similar compounds highlighted that morpholine derivatives could potentially mitigate neurodegenerative processes by inhibiting cholinesterase enzymes, thus improving cognitive function in animal models .
Data Tables
| Biological Activity | Cell Line | GI50 (μM) | IC50 (nM) |
|---|---|---|---|
| Anticancer | ACHN | 2.74 | |
| HCT15 | 2.37 | ||
| PC-3 | 2.68 | ||
| Enzyme Inhibition | AChE | 0.81 | |
| BChE | 30.2 |
Q & A
Q. What are the standard synthetic routes for 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)morpholine?
- Methodological Answer : The synthesis involves two key steps:
- Benzothiophene Core Preparation : Start with 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid (). This intermediate is synthesized via cyclization of substituted thiophenol derivatives under acidic conditions.
- Morpholine Coupling : React the benzothiophene carboxylic acid with morpholine using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or THF). Catalytic methods involving carbodiimides or acyl chlorides may also be employed (derived from morpholine synthesis principles in ).
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity.
Q. How can researchers confirm the regiochemistry of substituents (Cl, F) in the benzothiophene ring?
- Methodological Answer :
- NMR Analysis : and NMR can distinguish substituent positions via coupling patterns and chemical shifts. For example, fluorine’s deshielding effect in the 6-position affects adjacent protons ().
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (as demonstrated in benzothiophene analogs in ).
- Computational Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
Q. What analytical techniques are suitable for purity assessment of this compound?
- Methodological Answer :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid).
- Elemental Analysis : Verify stoichiometry of C, H, N, S, Cl, and F (required for publication in journals like Acta Crystallographica; see ).
- Melting Point : Compare with literature values (if available) to confirm consistency (e.g., analogs in ).
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Use σ and σ values to predict electron-withdrawing effects. Fluorine (σ = +0.06) and chlorine (σ = +0.23) enhance electrophilicity at the carbonyl group, facilitating nucleophilic acyl substitutions ().
- Kinetic Studies : Monitor reaction rates (e.g., Suzuki-Miyaura coupling) under varying conditions (Pd catalysts, bases) to correlate substituent effects with yields (reference morpholine coupling strategies in ).
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays (as seen in benzothiazole analogs; ).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability (refer to GC/MS-SIM methods in ).
- Structural Analogs : Compare activity with derivatives (e.g., 4-(4-bromo-2-fluorobenzyl)morpholine in ) to identify critical pharmacophores.
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Validate with crystal structures of related complexes ().
- MD Simulations : Perform 100-ns simulations in explicit solvent (GROMACS/AMBER) to assess binding stability and conformational changes.
- Limitations : Address force field inaccuracies for halogen bonds (Cl, F) and solvent effects, which may require QM/MM hybrid approaches (reference docking studies in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
